molecular formula C14H18FNO2 B12098683 tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate

tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12098683
M. Wt: 251.30 g/mol
InChI Key: PJQAIRWPBWDUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a dihydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with an aryl aldehyde in the presence of a base.

    Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Formation of the tert-butyl ester: The carboxylic acid group can be esterified using tert-butyl alcohol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the dihydroquinoline core is oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline core back to the dihydroquinoline form.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

Tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules, particularly in the development of novel quinoline derivatives. The presence of the tert-butyl ester group enhances the solubility and stability of intermediates in synthetic pathways.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies indicate that it may inhibit specific enzymes or receptors involved in various biological pathways. For instance, its fluorine atom is known to enhance binding affinity to molecular targets, which can be crucial for therapeutic efficacy.

Medicine

The compound is being investigated for its potential role in drug development. Its structural characteristics suggest it may interact with specific enzymes or receptors implicated in disease processes, making it a candidate for targeting conditions such as cancer and infectious diseases. Case studies have demonstrated its effectiveness in preliminary assays against cancer cell lines.

Industry

In industrial applications, this compound is explored for the development of new materials and chemical processes. Its unique structure allows for modifications that can lead to improved performance in various applications, including agrochemicals and specialty chemicals.

Case Studies

Several case studies have been conducted to investigate the efficacy of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Research indicated that derivatives of this compound showed promising results against bacterial strains, pointing towards its application in developing new antibiotics.
  • Enzyme Inhibition : Studies focused on its ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression have shown encouraging results.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The dihydroquinoline core can interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinoline: Lacks the tert-butyl ester group.

    tert-butyl quinoline-1(2H)-carboxylate: Lacks the fluorine atom.

    3,4-dihydroquinoline-1(2H)-carboxylate: Lacks both the fluorine atom and the tert-butyl ester group.

Uniqueness

Tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the combination of the tert-butyl ester group, the fluorine atom, and the dihydroquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Tert-butyl 6-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C14H18FNO2
  • Molar Mass : 251.3 g/mol
  • Density : 1.148 g/cm³ (predicted)
  • Boiling Point : 105-108 °C (at 0.4 Torr)
  • pKa : 0.95 (predicted)

These properties indicate that this compound is a stable compound with a relatively low boiling point, making it suitable for various synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the fluorine atom enhances the compound's binding affinity to various enzymes and receptors, potentially leading to the modulation of critical biological pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, including:

Microorganism Activity
Escherichia coliModerate activity
Bacillus cereusModerate activity
Pseudomonas aeruginosaLow activity

These findings suggest that the compound may serve as a potential lead in developing new antibacterial agents.

Anticancer Potential

Quinoline derivatives are also recognized for their anticancer properties. Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of topoisomerases
  • Modulation of signaling pathways related to cell survival

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound exhibited significant activity against E. coli and Bacillus cereus, supporting its potential as an antibacterial agent .
  • Anticancer Activity Assessment :
    In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis via mitochondrial pathways . The compound's structural features play a crucial role in enhancing its cytotoxicity against cancer cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

Compound Biological Activity Notable Features
Tert-butyl 7-bromo-3,4-dihydroquinolineAntimicrobial and anticancerContains bromine substituent
Tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinolineAntimicrobial and enzyme inhibitorEnhanced binding due to bromo and fluoro groups

The presence of both bromine and fluorine in certain analogs contributes to their enhanced reactivity and biological activity compared to compounds with only one type of substituent.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

tert-butyl 6-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3

InChI Key

PJQAIRWPBWDUHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.